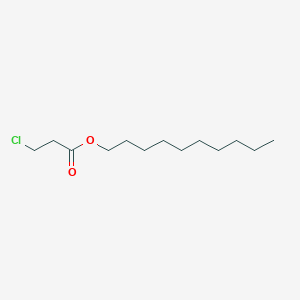
Decyl 3-chloropropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanoic acid, 3-chloro-, decyl ester is an organic compound with the molecular formula C₁₃H₂₅ClO₂ and a molecular weight of 248.789. . This compound is a type of ester, which is formed by the reaction of an acid and an alcohol. Esters are commonly used in various industrial applications due to their pleasant odors and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Propanoic acid, 3-chloro-, decyl ester can be synthesized through the esterification reaction between 3-chloropropanoic acid and decanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods: In an industrial setting, the production of propanoic acid, 3-chloro-, decyl ester involves the continuous esterification process. The reactants, 3-chloropropanoic acid and decanol, are fed into a reactor along with an acid catalyst. The reaction mixture is heated and stirred to promote the formation of the ester. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Types of Reactions:
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as hydroxide ions in aqueous or alcoholic solutions.
Major Products Formed:
Hydrolysis: 3-Chloropropanoic acid and decanol.
Reduction: 3-Chloropropanol and decanol.
Substitution: Various substituted propanoic acid derivatives.
Scientific Research Applications
Propanoic acid, 3-chloro-, decyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential effects on biological systems, particularly in the context of ester hydrolysis.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.
Industry: Utilized in the production of fragrances and flavors due to its pleasant odor.
Mechanism of Action
The mechanism of action of propanoic acid, 3-chloro-, decyl ester primarily involves its hydrolysis to 3-chloropropanoic acid and decanol. The ester bond is cleaved by water in the presence of an acid or base catalyst, resulting in the formation of the acid and alcohol. This hydrolysis reaction is important in various biological and industrial processes.
Comparison with Similar Compounds
Propanoic acid, decyl ester: Similar in structure but lacks the chlorine atom.
Butanoic acid, 3-chloro-, decyl ester: Similar ester structure with a longer carbon chain in the acid component.
Propanoic acid, 2-chloro-, decyl ester: Similar ester structure with the chlorine atom on the second carbon instead of the third.
Uniqueness: Propanoic acid, 3-chloro-, decyl ester is unique due to the presence of the chlorine atom on the third carbon of the propanoic acid moiety. This chlorine atom can participate in various substitution reactions, making the compound versatile for different chemical transformations.
Properties
CAS No. |
74306-06-2 |
|---|---|
Molecular Formula |
C13H25ClO2 |
Molecular Weight |
248.79 g/mol |
IUPAC Name |
decyl 3-chloropropanoate |
InChI |
InChI=1S/C13H25ClO2/c1-2-3-4-5-6-7-8-9-12-16-13(15)10-11-14/h2-12H2,1H3 |
InChI Key |
HOFHJGXZUUNNDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC(=O)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















